molecular formula C11H10BrClF2O B14058487 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14058487
M. Wt: 311.55 g/mol
InChI Key: HMHLGDOWPCIUFS-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is a complex organic compound featuring bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent coupling reactions to introduce the propanone moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate catalysts, reaction vessels, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states and structural modifications.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through various pathways. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the difluoromethyl group, which may affect its reactivity and applications.

    1-(2-(Difluoromethyl)phenyl)-3-chloropropan-1-one:

Uniqueness

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H10BrClF2O

Molecular Weight

311.55 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O/c12-6-8-2-1-7(11(14)15)5-9(8)10(16)3-4-13/h1-2,5,11H,3-4,6H2

InChI Key

HMHLGDOWPCIUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(=O)CCCl)CBr

Origin of Product

United States

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